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Ethyl 3-(methylthio)butyrate

Flavor Chemistry Sensory Science Odor Threshold

Ethyl 3-(methylthio)butyrate (CAS 233665-96-8), also known as ethyl 3-methylsulfanylbutanoate or FEMA 3836, is a sulfur-containing fatty acid ester classified within the alkyl (3-methylthio)-butyrate series. It is recognized internationally by food regulatory bodies including the U.S.

Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
CAS No. 233665-96-8
Cat. No. B1603034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(methylthio)butyrate
CAS233665-96-8
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)SC
InChIInChI=1S/C7H14O2S/c1-4-9-7(8)5-6(2)10-3/h6H,4-5H2,1-3H3
InChIKeyOBOGJNGOEGQVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in alcohols and oils

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(methylthio)butyrate (CAS 233665-96-8): Technical Specifications and Procurement Baseline


Ethyl 3-(methylthio)butyrate (CAS 233665-96-8), also known as ethyl 3-methylsulfanylbutanoate or FEMA 3836, is a sulfur-containing fatty acid ester classified within the alkyl (3-methylthio)-butyrate series [1]. It is recognized internationally by food regulatory bodies including the U.S. FDA (EAFUS), the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 480), and the European Union (FL No. 12.089), confirming its established status as a synthetic flavoring substance [2][3]. Its primary commercial availability as a specialty fine chemical is characterized by a minimum purity specification of 97% (as per JECFA) and specific physical constants (density: 0.880-0.887 g/mL at 25°C; refractive index: 1.462-1.468 n20/D) [4].

Why Ethyl 3-(methylthio)butyrate (CAS 233665-96-8) Cannot Be Substituted by Generic Sulfur Esters in Flavor and Fragrance Formulations


Within the class of sulfur-containing esters used for tropical fruit flavor enhancement, the precise molecular architecture—specifically the position of the methylthio group on the butyrate backbone and the nature of the esterifying alcohol—dictates profound differences in both quantitative sensory potency (odor threshold) and qualitative aromatic character . As established in foundational patents for alkyl (3-methylthio)-butyrates, even minor alterations in the alkyl chain length (e.g., ethyl vs. isobutyl) shift the dominant sensory profile from broad tropical fruit to specific descriptors like dry strawberry or pungent sulfur [1]. Consequently, substituting Ethyl 3-(methylthio)butyrate with a closely related analog such as Ethyl 3-(methylthio)propionate or Ethyl 4-(methylthio)butyrate without reformulation will inevitably result in a quantifiably different odor impact and flavor profile, due to distinct detection thresholds and organoleptic descriptor sets [2]. The evidence below quantifies these critical differentiation points that justify specific procurement of this compound over its closest alternatives.

Quantitative Differentiation Evidence: Ethyl 3-(methylthio)butyrate (CAS 233665-96-8) vs. Closest Analogs and Alternatives


Ethyl 3-(methylthio)butyrate Demonstrates a 2.7x Higher Odor Detection Threshold than Ethyl 3-(methylthio)propionate, Requiring Different Formulation Strategies for Pineapple and Tropical Fruit Flavors

Ethyl 3-(methylthio)butyrate possesses an odor detection threshold of 19 parts per billion (ppb) in air . In contrast, its lower homolog, Ethyl 3-(methylthio)propionate (CAS 13327-56-5), which is also employed for pineapple notes, exhibits a significantly lower odor detection threshold of 7 ppb . This represents a 2.7-fold difference in sensory potency. The higher threshold of the butyrate ester indicates that it provides a more subtle and less penetrating sulfury impact at equivalent concentrations, which is critical for building balanced tropical fruit profiles that avoid the metallic, tinny, and onion-like sulfurous dominance characteristic of the propionate analog [1]. This difference in odor detection threshold is a primary factor governing its selection for specific pineapple and red fruit formulations where a milder sulfurous nuance is desired [2].

Flavor Chemistry Sensory Science Odor Threshold Volatile Sulfur Compounds Pineapple Flavor

Sensory Profile Divergence: Ethyl 3-(methylthio)butyrate Provides a 'Tropical Fruity, Red Fruit, Pineapple' Profile, Differentiating from the 'Pungent, Dry Strawberry' Profile of Its Isobutyl Homolog

At a standard evaluation concentration of 0.10% in dipropylene glycol, Ethyl 3-(methylthio)butyrate is characterized by a specific aroma profile of 'tropical fruity, red fruit, pineapple with sulfurous, earthy, fatty and waxy nuances' . This profile directly contrasts with that of Isobutyl 3-(methylthio)butyrate (CAS 127931-21-9), which at the same concentration (0.10% in propylene glycol) is described as 'pungent, dry, strawberry, sweet' [1]. The structural modification—replacing the ethyl ester with an isobutyl ester—results in a qualitative shift from a complex tropical fruit and pineapple character to a more singular, pungent strawberry aroma. The patent literature explicitly identifies isobutyl 3-(methylthio)-butyrate as the preferred compound for a 'fresh fruit flavour character', underscoring the distinct sensory outcome tied to the ester moiety [2].

Flavor Chemistry Sensory Analysis Structure-Odor Relationship Fruit Flavor Sulfur Compounds

Positional Isomerism Drives Odor Character Divergence: Ethyl 3-(methylthio)butyrate Yields 'Tropical Fruity/Pineapple' While Ethyl 4-(methylthio)butyrate Yields 'Pungent Sulfury'

The position of the methylthio substituent on the butyrate chain is a critical determinant of olfactory character. Ethyl 3-(methylthio)butyrate, with the substituent at the beta position, is described as having a 'sulfury odour' that resolves into 'tropical fruity, red fruit, pineapple' nuances at 0.10% concentration [1]. In stark contrast, its positional isomer Ethyl 4-(methylthio)butyrate (CAS 22014-48-8), where the substituent is at the terminal position, is characterized simply by a 'pungent sulfury odour' without the associated tropical fruit complexity [2]. This demonstrates that the 3-position substitution is essential for generating the desirable fruit-like character; moving the methylthio group to the 4-position results in a more generic and harsher sulfur note.

Flavor Chemistry Positional Isomerism Structure-Odor Relationship Sulfur Esters Aroma Differentiation

Physical Property Differential: Ethyl 3-(methylthio)butyrate Exhibits Lower Density and Distinct Solubility Profile Compared to Ethyl 3-(methylthio)propionate, Impacting Formulation and Handling

Ethyl 3-(methylthio)butyrate has a defined density range of 0.880-0.887 g/mL at 25°C and is described as 'very slightly soluble in water; soluble in alcohols and oils' [1]. This contrasts with its lower homolog, Ethyl 3-(methylthio)propionate, which has a significantly higher reported density of 1.032 g/mL at 25°C . The ~15% difference in density is a direct consequence of the extended carbon backbone and can affect volumetric measurements and blending in large-scale production. Furthermore, while both are poorly water-soluble, the specific lipophilicity (reflected in a LogP estimate of ~1.5-1.9 for the butyrate) influences its partition behavior in complex food matrices compared to the propionate analog .

Physical Chemistry Formulation Science Solubility Density Material Handling

Regulatory and Safety Precedent: Ethyl 3-(methylthio)butyrate Holds Long-Standing JECFA/FEMA GRAS Status with a 'No Safety Concern' ADI, Contrasting with Less Vetted or Regionally Restricted Analogs

Ethyl 3-(methylthio)butyrate benefits from a well-established and globally recognized safety profile. It was evaluated by JECFA in 1999 (and updated in 2003) and assigned an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It is also listed as FEMA GRAS No. 3836 and is included in the EU Flavourings Database (FL No. 12.089) [2]. In contrast, while some analogs like Isobutyl 3-(methylthio)butyrate have also undergone JECFA evaluation (2007), others such as the methyl ester (methyl 3-(methylthio)butyrate) may have a different regulatory status, with a 'Threshold of Concern' defined as 1800 μg/person/day, indicating a more cautious approach or limited use levels [3]. The long history of safe use and clear, unrestricted ADI for the ethyl ester simplifies global regulatory submissions and reduces compliance risk for formulators.

Regulatory Science Food Safety GRAS JECFA FEMA Procurement Compliance

Optimal Scientific and Industrial Application Scenarios for Ethyl 3-(methylthio)butyrate (CAS 233665-96-8) Based on Quantifiable Differentiation


Formulation of Authentic Pineapple and Tropical Fruit Flavors Requiring a Mellow Sulfurous Nuance

This is the primary and most well-supported application scenario. The evidence demonstrates that Ethyl 3-(methylthio)butyrate provides a specific 'tropical fruity, red fruit, pineapple' character with a 19 ppb odor threshold . This makes it the preferred choice over Ethyl 3-(methylthio)propionate (7 ppb threshold), which, while also used in pineapple flavors, would dominate the profile with a more intense, metallic, and onion-like sulfur note at equivalent concentrations . The higher threshold of the butyrate ester allows it to contribute a balanced, complex sulfurous depth without overpowering other fruity esters in the formulation [1].

Precision Flavor Creation Where Structure-Odor Relationships Are Critical to Avoid Undesired 'Strawberry' or 'Pungent' Off-Notes

In research and development contexts where precise structure-odor relationships are being investigated or exploited, Ethyl 3-(methylthio)butyrate is the specific reagent of choice for generating a 'tropical fruity/pineapple' sulfur note. As directly compared, substituting it with the isobutyl ester would erroneously introduce a 'pungent, dry strawberry' character [2], and using the 4-substituted positional isomer would yield a non-specific 'pungent sulfury' odor devoid of fruit character [3]. This specificity is crucial for academic research on olfactory receptors, for industrial flavorists building complex proprietary formulas, and for patenting novel flavor compositions.

Flavoring Applications Requiring Minimal Global Regulatory Hurdles and Supply Chain Simplicity

For manufacturers aiming to market a flavored product in multiple international regions (e.g., North America, EU, Asia), Ethyl 3-(methylthio)butyrate represents a low-risk procurement choice. Its long-standing JECFA evaluation (1999) with an ADI of 'No safety concern' and its established FEMA GRAS status streamline the regulatory approval process [4]. This contrasts with less established analogs or those with defined 'Thresholds of Concern,' which may require more extensive safety documentation and face potential use-level limitations in different jurisdictions [5]. This established regulatory pedigree reduces time-to-market and simplifies compliance management for global product launches.

Quality Control and Analytical Standard for the Alkyl (3-methylthio)-butyrate Class

Given its well-defined and published physicochemical constants (density 0.880-0.887 g/mL, refractive index 1.462-1.468, minimum assay 97% by JECFA) and extensive documentation in authoritative databases (PubChem, JECFA, FEMA), Ethyl 3-(methylthio)butyrate serves as a reliable analytical standard [6]. Its distinct and thoroughly characterized properties allow for accurate identification and quantification in complex flavor mixtures using standard techniques like GC-MS. This makes it a valuable reference material for quality control laboratories in the flavor and food industry, ensuring batch-to-batch consistency and authenticity of flavor formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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